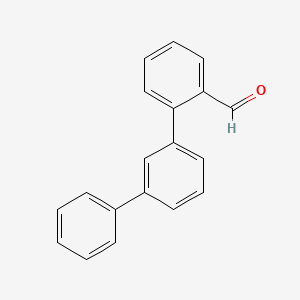

2-(3-Phenylphenyl)benzaldehyde

Description

2-(3-Phenylphenyl)benzaldehyde is a benzaldehyde derivative featuring a biphenyl substituent at the ortho position of the aldehyde group. This compound’s structure combines aromatic rigidity with the reactive aldehyde moiety, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula |

C19H14O |

|---|---|

Molecular Weight |

258.3 g/mol |

IUPAC Name |

2-(3-phenylphenyl)benzaldehyde |

InChI |

InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H |

InChI Key |

CRWXROLBMOKXCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .

Industrial Production Methods

Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid.

Reduction: It can be reduced to benzyl alcohol using catalysts such as platinum or nickel.

Substitution: It can form Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .

Scientific Research Applications

2-(3-Phenylphenyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Phenylphenyl)benzaldehyde involves its ability to bind chemically to cellular macromolecules, particularly free amino groups . This binding can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of cellular pathways. The compound’s reactivity with different functional groups makes it a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and electronic properties of 2-(3-Phenylphenyl)benzaldehyde and related compounds:

*Note: Direct data for this compound is absent in the provided evidence; inferences are based on structural analogs.

Key Observations:

- Electronic Tuning : Unlike electron-rich derivatives (e.g., benzyloxy or methyl-substituted benzaldehydes), the biphenyl group may enhance π-conjugation, stabilizing intermediates in condensation reactions .

Condensation Reactions

Benzaldehydes are widely used in Claisen-Schmidt condensations (e.g., synthesis of chalcones or azomethines). For example:

- 2-(Diphenylphosphino)benzaldehyde undergoes Claisen-Schmidt condensation with acetyl ferrocene to form hybrid ligands, highlighting the aldehyde’s role in forming conjugated systems .

- 5-chloro-2-(N-tosylamino)benzaldehyde forms stable azomethines with halogenated anilines, critical for luminescent zinc complexes .

Inference for this compound : The biphenyl group may improve thermal stability in such reactions but could reduce solubility in polar solvents, necessitating optimized conditions (e.g., DMF or THF) .

Coordination Chemistry

Benzaldehydes with donor groups (e.g., phosphine, pyridine) form chelating ligands for transition metals:

- 2-(Diphenylthiophosphino)benzaldehyde acts as a precursor for sulfur-containing ligands, enabling catalysis in transition metal complexes .

- trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde forms coordination polymers with metal ions, leveraging both aldehyde and pyridine moieties .

Inference for this compound: The biphenyl group could enhance π-stacking in metal-organic frameworks (MOFs), though its lack of direct donor atoms may limit coordination versatility compared to pyridine- or phosphine-containing analogs .

Material Science

- Cardanol-based benzaldehydes (e.g., 4-[2-(3-(pentadeca-8-enyl)phenoxy)-ethoxy]-benzaldehyde) are used in TiO₂ composites for photocatalytic degradation, where long alkyl chains improve material integration .

- 2-(3,5-Dimethylphenoxy)benzaldehyde is commercially significant in specialty chemicals, with market trends favoring halogen-free derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.